molecular formula C14H7F5N6 B11077837 6-(1H-imidazol-1-yl)-3-(pentafluoroethyl)[1,2,4]triazolo[3,4-a]phthalazine

6-(1H-imidazol-1-yl)-3-(pentafluoroethyl)[1,2,4]triazolo[3,4-a]phthalazine

Cat. No.: B11077837
M. Wt: 354.24 g/mol
InChI Key: HCLHYPDLLPFGIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(1H-IMIDAZOL-1-YL)-3-(1,1,2,2,2-PENTAFLUOROETHYL)[1,2,4]TRIAZOLO[3,4-A]PHTHALAZINE is a complex organic compound that features a unique structure combining an imidazole ring, a pentafluoroethyl group, and a triazolophthalazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1H-IMIDAZOL-1-YL)-3-(1,1,2,2,2-PENTAFLUOROETHYL)[1,2,4]TRIAZOLO[3,4-A]PHTHALAZINE typically involves multi-step organic reactions. The process begins with the preparation of the triazolophthalazine core, followed by the introduction of the imidazole ring and the pentafluoroethyl group. Common reagents used in these reactions include various halogenating agents, catalysts, and solvents to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

6-(1H-IMIDAZOL-1-YL)-3-(1,1,2,2,2-PENTAFLUOROETHYL)[1,2,4]TRIAZOLO[3,4-A]PHTHALAZINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

    Substitution: The imidazole and pentafluoroethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s properties for specific applications.

Scientific Research Applications

Chemistry

In chemistry, 6-(1H-IMIDAZOL-1-YL)-3-(1,1,2,2,2-PENTAFLUOROETHYL)[1,2,4]TRIAZOLO[3,4-A]PHTHALAZINE is studied for its unique electronic properties and potential as a building block for more complex molecules. Its structure allows for various modifications, making it a versatile compound for synthetic chemists.

Biology and Medicine

In biology and medicine, this compound is investigated for its potential as a pharmaceutical agent. Its unique structure may interact with biological targets in novel ways, leading to the development of new drugs for treating various diseases. Research is ongoing to explore its efficacy and safety in preclinical and clinical studies.

Industry

In industry, the compound’s stability and reactivity make it suitable for applications in materials science, such as the development of new polymers, coatings, and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 6-(1H-IMIDAZOL-1-YL)-3-(1,1,2,2,2-PENTAFLUOROETHYL)[1,2,4]TRIAZOLO[3,4-A]PHTHALAZINE involves its interaction with molecular targets, such as enzymes or receptors, within biological systems. The imidazole ring can coordinate with metal ions, while the pentafluoroethyl group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The triazolophthalazine core can interact with specific proteins, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-(1H-IMIDAZOL-1-YL)-3-(1,1,2,2,2-TRIFLUOROETHYL)[1,2,4]TRIAZOLO[3,4-A]PHTHALAZINE
  • 6-(1H-IMIDAZOL-1-YL)-3-(1,1,2,2,2-HEXAFLUOROETHYL)[1,2,4]TRIAZOLO[3,4-A]PHTHALAZINE

Uniqueness

The uniqueness of 6-(1H-IMIDAZOL-1-YL)-3-(1,1,2,2,2-PENTAFLUOROETHYL)[1,2,4]TRIAZOLO[3,4-A]PHTHALAZINE lies in its specific combination of functional groups, which confer distinct electronic and steric properties. This makes it a valuable compound for research and industrial applications, offering advantages over similar compounds in terms of reactivity, stability, and potential biological activity.

Properties

Molecular Formula

C14H7F5N6

Molecular Weight

354.24 g/mol

IUPAC Name

6-imidazol-1-yl-3-(1,1,2,2,2-pentafluoroethyl)-[1,2,4]triazolo[3,4-a]phthalazine

InChI

InChI=1S/C14H7F5N6/c15-13(16,14(17,18)19)12-22-21-10-8-3-1-2-4-9(8)11(23-25(10)12)24-6-5-20-7-24/h1-7H

InChI Key

HCLHYPDLLPFGIL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=NN=C(N3N=C2N4C=CN=C4)C(C(F)(F)F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.